molecular formula C27H23ClN4O5S2 B2794463 2-((6-benzyl-8-chloro-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide CAS No. 959556-33-3

2-((6-benzyl-8-chloro-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide

Cat. No. B2794463
CAS RN: 959556-33-3
M. Wt: 583.07
InChI Key: DTRSUXDCEISDFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6-benzyl-8-chloro-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H23ClN4O5S2 and its molecular weight is 583.07. The purity is usually 95%.
BenchChem offers high-quality 2-((6-benzyl-8-chloro-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-benzyl-8-chloro-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Heterocyclic compounds incorporating thiazine and pyrimidine moieties have been synthesized and assessed for their anti-inflammatory, analgesic, and COX-2 inhibitory activities. Such compounds exhibit significant biological activities, which might suggest potential research applications for closely related chemical structures in drug discovery and development (A. Abu‐Hashem et al., 2020).

Chemical Synthesis and Characterization

  • The synthesis of novel derivatives showcasing structural motifs common with the compound has been documented, highlighting the methods for creating complex heterocyclic frameworks. This includes the exploration of cascade reactions to generate new heterocyclic compounds from thioureido-acetamides, demonstrating the versatility of such chemical structures in synthesizing biologically active molecules (J. Schmeyers & G. Kaupp, 2002).

Antimicrobial Applications

  • Research into the antimicrobial efficacy of novel heterocyclic compounds, including those containing thiazine and pyrimidine moieties, has shown promising results against a range of bacterial and fungal pathogens. This suggests potential applications of similar compounds in addressing microbial resistance and developing new antimicrobial agents (S. Maddila et al., 2016).

Antiviral Research

  • The structural activity relationship (SAR) of pyrimido[1,2-c][1,3]benzothiazin-6-imine derivatives has been explored for their potent anti-HIV properties. Modifications to this core structure have led to compounds with enhanced efficacy against HIV-1 and HIV-2 strains, indicating the potential for related compounds in antiviral research (T. Mizuhara et al., 2012).

Antioxidant Properties

  • Compounds featuring pyrazolo[4,3-c][1,2]benzothiazine and related frameworks have been evaluated for their antioxidant activities. This research underlines the importance of such heterocyclic compounds in developing therapies for oxidative stress-related diseases (Matloob Ahmad et al., 2012).

properties

IUPAC Name

2-(6-benzyl-8-chloro-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN4O5S2/c1-36-20-11-19(12-21(13-20)37-2)30-25(33)16-38-27-29-14-24-26(31-27)22-9-8-18(28)10-23(22)32(39(24,34)35)15-17-6-4-3-5-7-17/h3-14H,15-16H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRSUXDCEISDFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CSC2=NC=C3C(=N2)C4=C(C=C(C=C4)Cl)N(S3(=O)=O)CC5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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